molecular formula C20H19BrN2O2S B2443808 ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207043-78-4

ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2443808
CAS No.: 1207043-78-4
M. Wt: 431.35
InChI Key: VBCWBTZWJSNCMI-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound featuring an imidazole ring substituted with a bromophenyl and o-tolyl group

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-8-10-16(21)11-9-15)23(20)17-7-5-4-6-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCWBTZWJSNCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the bromophenyl and o-tolyl groups. The final step involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and o-tolyl groups may enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    Ethyl 2-((5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate: Contains a chlorine atom instead of bromine, potentially altering its chemical behavior.

Uniqueness

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes the available literature on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described with the following structural formula:

C17H18BrN3O2S\text{C}_{17}\text{H}_{18}\text{Br}\text{N}_3\text{O}_2\text{S}

This structure features an imidazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strain
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
This compoundTBDTBD

Note: TBD indicates that specific MIC values for the compound need to be determined through experimental studies.

Anticancer Potential

The anticancer properties of imidazole derivatives have been explored extensively. Certain studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Imidazole Derivative Efficacy

In a recent study, an imidazole derivative similar to this compound was tested against various cancer cell lines. The results indicated:

  • Cell Line A : IC50 = 15 µM
  • Cell Line B : IC50 = 25 µM

These findings suggest that modifications to the imidazole structure could enhance anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing imidazole rings has also been documented. These compounds may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition by Imidazole Derivatives

Compound NameIC50 (µM)COX Isoform
Compound C20COX-1
Compound D15COX-2
This compoundTBDTBD

Q & A

Q. What are the optimized synthetic routes for ethyl 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate, and how do reaction conditions influence yield?

The synthesis typically involves three key steps:

Imidazole ring formation : Condensation of glyoxal with 4-bromophenylhydrazine and o-toluidine under acidic conditions (e.g., acetic acid, reflux) to form the 1-(o-tolyl)-5-(4-bromophenyl)-1H-imidazole core .

Thioether linkage introduction : Reaction of the imidazole thiol intermediate with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF) at 60–80°C for 6–8 hours .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >90% purity.
Critical factors : Excess ethyl bromoacetate (1.2–1.5 eq) and anhydrous conditions minimize side reactions like oxidation of the thiol group. Yields drop to <50% if moisture is present during substitution .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl and o-tolyl groups; thioester CH₂ at δ 4.2–4.4 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ at m/z 471.05) validates molecular formula (C₂₀H₁₈BrN₂O₂S) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) with UV detection at 254 nm ensures >98% purity. Retention time discrepancies (>0.5 min) indicate impurities like unreacted thiol intermediates .

Q. What preliminary biological screening methods are recommended to assess its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ values ≤20 µM suggest therapeutic potential) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition) to probe anti-inflammatory activity .

Advanced Research Questions

Q. How do substituent variations (e.g., bromophenyl vs. p-tolyl) impact biological activity and reactivity?

  • Bromophenyl group : Enhances hydrophobic interactions in enzyme binding pockets (e.g., 4-bromophenyl derivatives show 3x higher COX-2 inhibition than p-tolyl analogs) .
  • o-Tolyl vs. p-tolyl : Steric hindrance from the ortho-methyl group reduces metabolic degradation (t₁/₂ increases from 2.1 to 4.7 hours in hepatic microsomes) .
  • Thioester vs. amide : Thioester derivatives exhibit superior membrane permeability (PAMPA logPe = −5.2 vs. −6.8 for amides) but lower hydrolytic stability .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

Discrepancies arise from:

  • Cellular uptake : Differential expression of organic anion transporters (OATs) affects intracellular accumulation (e.g., 2x higher uptake in HepG2 vs. HEK293) .
  • Metabolic activation : Cytochrome P450-mediated oxidation of the thioester to reactive sulfhydryl intermediates correlates with apoptosis in MCF-7 but not in non-malignant cells .
  • Off-target effects : At high concentrations (>50 µM), nonspecific thiol group alkylation disrupts redox balance, confounding IC₅₀ interpretations .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonding between the imidazole N3 and EGFR kinase’s Met793) .
  • QSAR models : Hammett σ constants predict electron-withdrawing substituents (e.g., -NO₂ at the phenyl ring) enhance EGFR inhibition (pIC₅₀ = 8.2 vs. 7.5 for -Br) .
  • ADMET prediction : SwissADME forecasts BBB permeability (e.g., logBB = −1.2) and CYP3A4-mediated metabolism to prioritize synthesizable candidates .

Q. What strategies resolve low yields in large-scale thioester formation?

  • Flow chemistry : Continuous reactors (residence time 10 min, 80°C) improve mixing and reduce side-product formation (yield increases from 65% to 88%) .
  • Catalyst optimization : Nano-palladium catalysts (0.5 mol%) enhance regioselectivity in imidazole substitution, reducing ethyl bromoacetate waste .
  • In-line analytics : FTIR monitors thiol conversion in real time, enabling rapid pH adjustment (optimal pH 8–9) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to thicker peptidoglycan layers retaining the compound .
  • Biofilm formation : Sub-inhibitory concentrations (0.5x MIC) paradoxically upregulate P. aeruginosa biofilm genes (e.g., pelA), masking bactericidal effects .
  • Synergistic combinations : Co-administration with β-lactams enhances activity (FIC index ≤0.5), suggesting standalone data may underestimate utility .

Q. How can researchers address discrepancies in reported metabolic stability?

  • Species differences : Rat liver microsomes show faster clearance (CLint = 45 mL/min/kg) than human (CLint = 22 mL/min/kg) due to CYP2D6 isoform variability .
  • Experimental conditions : Pre-incubation with NADPH (vs. direct addition) accelerates oxidation, altering t₁/₂ by 30% .
  • Prodrug strategies : Masking the thioester as a tert-butyl ether improves stability (t₁/₂ from 2.1 to 6.8 hours) without compromising bioactivation .

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